molecular formula C9H8N4O3 B1524886 2-azido-N-1,3-benzodioxol-5-ylacetamide CAS No. 1250657-29-4

2-azido-N-1,3-benzodioxol-5-ylacetamide

Cat. No.: B1524886
CAS No.: 1250657-29-4
M. Wt: 220.18 g/mol
InChI Key: KTAGRQPCBGVHPL-UHFFFAOYSA-N
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Description

2-azido-N-1,3-benzodioxol-5-ylacetamide is an organic compound that features an azido group and a benzodioxole moiety

Scientific Research Applications

2-azido-N-1,3-benzodioxol-5-ylacetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.

Industrial Production Methods

While specific industrial production methods for 2-azido-N-1,3-benzodioxol-5-ylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the azidation process.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-1,3-benzodioxol-5-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-azido-N-1,3-benzodioxol-5-ylacetamide involves its interaction with various molecular targets. For instance, it can modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This leads to mitotic blockade and subsequent cell apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
  • 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Uniqueness

2-azido-N-1,3-benzodioxol-5-ylacetamide is unique due to the presence of both an azido group and a benzodioxole moiety. This combination imparts distinct reactivity and potential biological activity compared to other similar compounds. The azido group, in particular, offers versatility in chemical modifications and bioorthogonal reactions .

Properties

IUPAC Name

2-azido-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c10-13-11-4-9(14)12-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAGRQPCBGVHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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